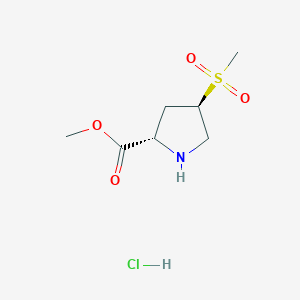![molecular formula C22H13ClFN3 B2921325 1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-63-6](/img/structure/B2921325.png)
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, quinazoline, and triazole derivatives are heterocyclic compounds that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
The synthesis of these compounds often involves reactions with various reagents under specific conditions . For example, a mixture of p-anisidine with ethyl acetoacetate in ethanol was heated to reflux for 6 hours to give a compound. This compound was then subjected to thermal cyclization at 260 °C for 1 hour to give another compound .Molecular Structure Analysis
These compounds often crystallize in specific crystal systems and exhibit certain intermolecular interactions . For instance, a compound synthesized was found to crystallize in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 .Chemical Reactions Analysis
The chemical reactions of these compounds can be complex and varied, often involving interactions with various enzymes and receptors . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques, including NMR, FT-IR, and mass techniques . The molecular electrostatic potential surface can show the chemical reactive regions around the nitrogen and hydrogen atoms .Wissenschaftliche Forschungsanwendungen
Optical Absorption and Quantum Chemical Studies
1-(3-chlorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline and its derivatives demonstrate significant potential in optical absorption applications. Research reveals that these compounds show notable properties in the absorption spectra, making them suitable for various optical studies. The analysis includes quantum chemical calculations and experimental investigations to understand their spectral positions and width of absorption bands, which are crucial for potential applications in optoelectronics and photonics (Całus et al., 2006).
Fluorescence and Molecular Sensors
The derivatives of this compound have been identified as versatile building blocks for constructing fluorescent molecular sensors. These compounds exhibit strong fluorescence enhancement and ratiometric dual emission, making them useful in designing molecular sensors for various applications, including metal ion recognition (Rurack et al., 2002).
Photophysical and Electrochemical Properties
The influence of fluorine on the photophysical and electrochemical properties of this compound's derivatives has been studied extensively. These derivatives show alterations in properties such as fluorescence quantum efficiency and absorption band position. This research is significant in understanding the basicity and potential applications of these compounds in fluorescence and electroluminescence (Szlachcic & Uchacz, 2018).
Corrosion Inhibition in Mild Steel
In a more industrial application, derivatives of this compound have shown effectiveness as corrosion inhibitors for mild steel in acidic media. The study demonstrates the potential of these compounds in protecting metals against corrosion, which is crucial for industrial applications (Saraswat & Yadav, 2020).
Implementation in Molecular Logic Switches
The amino derivatives of this compound have been explored for their implementation in molecular logic switches. These studies are vital for the development of advanced materials in molecular electronics and photonics, showcasing the potential of these compounds in complex technological applications (Uchacz et al., 2016).
Wirkmechanismus
Target of Action
Quinoline and quinolone derivatives, which this compound is a part of, have been known to exhibit a broad spectrum of bioactivities . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .
Mode of Action
Quinoline-based compounds have been known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline derivatives have shown potent antifungal activity .
Biochemical Pathways
It’s known that quinoline and quinolone derivatives can affect a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The structural diversity of synthetized quinoline and quinolone compounds provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline and quinolone derivatives have been known to exhibit a broad spectrum of bioactivities, affecting various cellular processes .
Action Environment
It’s known that the efficacy of quinoline and quinolone derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFN3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXCAMMFAIDIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

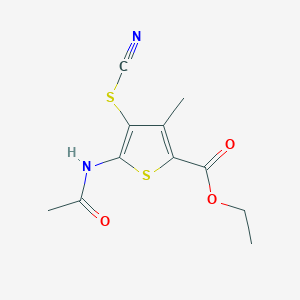
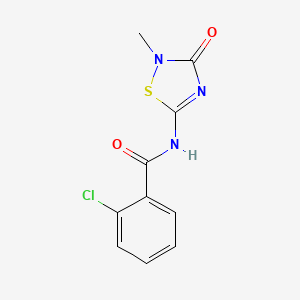

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2921250.png)

![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)
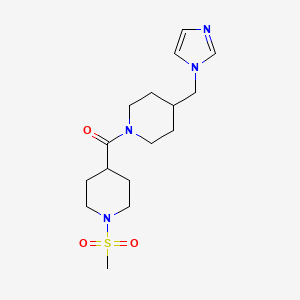
![7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2921257.png)
![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-ynamide](/img/structure/B2921258.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2921259.png)
![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)
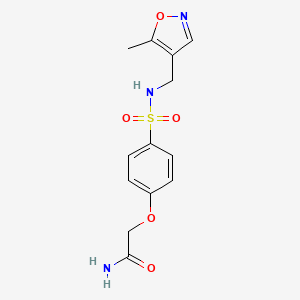
![N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide](/img/structure/B2921262.png)
